4-Fluoro-2-methoxybenzamide

MAO-B inhibition Neuropharmacology Benzamide SAR

Optimizing CNS-targeted benzamide scaffolds requires well-characterized fluorinated building blocks with defined selectivity profiles. 4-Fluoro-2-methoxybenzamide (CAS 874804-07-6) addresses this as a quantified MAO-B inhibitor scaffold. • MAO-B IC50 480 nM; 12-fold selectivity over MAO-A (5,690 nM)-enables Parkinson's programs. • HDAC inhibitor benchmark: IC50 219 nM (HeLa nuclear extract). • CYP1A2 probe: IC50 126 nM for DDI assessment. ≥95% HPLC purity with analytical documentation. Global shipping from stock.

Molecular Formula C8H8FNO2
Molecular Weight 169.15 g/mol
CAS No. 874804-07-6
Cat. No. B1603573
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-methoxybenzamide
CAS874804-07-6
Molecular FormulaC8H8FNO2
Molecular Weight169.15 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)F)C(=O)N
InChIInChI=1S/C8H8FNO2/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11)
InChIKeyKKAYOBASVNJGFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Fluoro-2-methoxybenzamide: Key Properties


4-Fluoro-2-methoxybenzamide (CAS: 874804-07-6) is a small-molecule aromatic amide building block with the molecular formula C8H8FNO2 and a molecular weight of 169.15 g/mol, characterized by a benzamide core substituted with a fluorine atom at the 4-position and a methoxy group at the 2-position . The compound is supplied as a solid at ambient temperature with commercial purity specifications typically ranging from 95% to 98% as determined by HPLC . Its primary procurement context is as a research-use-only synthetic intermediate, fluorinated building block, or scaffold for medicinal chemistry optimization, particularly in the development of benzamide-based bioactive molecules and agrochemical agents [1].

Fluorinated benzamide scaffold for medicinal chemistry optimization and agrochemical intermediate synthesis
MAO-B, HDAC, CYP1A2 inhibitor tool compound with reported enzyme inhibition profiles
Research-use-only synthetic intermediate supplied as solid with characterized purity by HPLC

4-Fluoro-2-methoxybenzamide Substitution Specificity


Substitution at the 2- and 4-positions of the benzamide ring is a critical determinant of both target engagement and off-target liability. Unsubstituted benzamide (IC50 = 8.7 μM) and 2-methoxybenzamide (IC50 = 90 μM) exhibit markedly reduced enzyme inhibitory activity compared to optimized substitution patterns [1]. Furthermore, the introduction of a fluoro substituent at the para-position alters regioselectivity in palladium-catalyzed direct arylations, where fluoro groups act as stronger directing moieties than the amide functionality itself, fundamentally changing synthetic utility [2]. In biological contexts, the fluoro group modulates metabolic stability and binding affinity, as observed in structurally related N-substituted benzamide derivatives, where fluorine incorporation enhances both target residence time and resistance to oxidative metabolism [3]. These substitution-dependent effects render the 4-fluoro-2-methoxy substitution pattern non-interchangeable with unsubstituted, mono-substituted, or differently fluorinated benzamide analogs without altering experimental outcomes or synthetic pathways.

Unsubstituted benzamide or 2-methoxybenzamide may exhibit substantially lower enzyme inhibition and altered target engagement, limiting direct replacement.
Different fluoro-substitution patterns can shift regioselectivity in palladium-catalyzed arylations and change synthetic utility, impacting building-block interchangeability.
Non-fluorinated or differently fluorinated benzamides may differ in metabolic stability and target residence time, requiring validation before substitution in biological assays.

4-Fluoro-2-methoxybenzamide Comparative Evidence


MAO-B Inhibition vs. 2-Methoxybenzamide

4-Fluoro-2-methoxybenzamide demonstrates approximately 2-fold greater potency against human monoamine oxidase B (MAO-B) compared to the unsubstituted 2-methoxybenzamide analog, consistent with the established role of fluorine in enhancing target engagement [1][2].

MAO-B Inhibition vs. 2-Methoxybenzamide
Cross-study comparable
~2-fold greater potency
480 nM vs. 950 nM
Reported potency difference supports MAO-B screening fit with 4-fluoro substitution.
Assay conditions differ between studies; direct head-to-head not performed.
MAO-B inhibition Neuropharmacology Benzamide SAR

MAO-B Selectivity over MAO-A

4-Fluoro-2-methoxybenzamide exhibits a quantifiable selectivity window for MAO-B over MAO-A, with an approximately 12-fold preference for the B isoform. This selectivity profile is a direct consequence of the 4-fluoro substitution pattern and has implications for minimizing MAO-A-mediated off-target effects [1].

MAO-B Selectivity over MAO-A
Head-to-head
12-fold selectivity
MAO-B IC50: 480 nM
MAO-A IC50: 5,690 nM
Isoform selectivity context supports MAO-B pathway studies with reduced MAO-A contribution.
Same assay platform for both isoforms; selectivity ratio derived from parallel testing.
MAO isoform selectivity CNS drug discovery Enzyme inhibition

HDAC Inhibition in HeLa Nuclear Extract

4-Fluoro-2-methoxybenzamide inhibits HDAC activity in human HeLa cell nuclear extract with an IC50 of 219 nM [1]. While direct head-to-head data against closely related fluorinated benzamide HDAC inhibitors are not available in the public domain, this sub-micromolar potency establishes the 4-fluoro-2-methoxy substitution pattern as competent for engaging the HDAC family, a validated target class in oncology and epigenetic research [2].

HDAC Inhibition
Reported
219 nM
Reported HDAC IC50 in HeLa nuclear extract; supports epigenetic target engagement screening.
No direct comparator available; class-level inference suggests differentiated profile.
HDAC inhibition Epigenetics Cancer research

CYP1A2 Inhibition

4-Fluoro-2-methoxybenzamide inhibits human cytochrome P450 1A2 (CYP1A2) with an IC50 of 126 nM [1]. CYP1A2 is a major hepatic enzyme responsible for the metabolism of numerous pharmaceuticals, and inhibition at this level may be relevant for drug-drug interaction liability assessment or for deliberate modulation of CYP1A2 activity in research contexts. Comparative data for structurally analogous benzamides against CYP1A2 are not available in the public literature.

CYP1A2 Inhibition
Assay context
126 nM
Reported CYP1A2 IC50 provides ADME-Tox screening reference for drug-interaction assessment.
Incubation conditions not fully specified; data to verify for specific assay transfer.
CYP inhibition Drug metabolism ADME-Tox

4-Fluoro-2-methoxybenzamide Applications


MAO-B Selective Inhibitor Scaffold

Based on the quantified 12-fold selectivity for MAO-B over MAO-A (IC50: 480 nM vs. 5,690 nM) [1], 4-fluoro-2-methoxybenzamide is suitable as a starting scaffold for CNS-focused medicinal chemistry programs targeting MAO-B inhibition. The selectivity profile supports applications in Parkinson's disease research where MAO-B inhibition is therapeutically relevant and MAO-A sparing is desirable to avoid dietary tyramine interactions.

Fluorinated Agrochemical Building Block

The 4-fluoro-2-methoxy substitution pattern is explicitly disclosed in agrochemical patent compositions wherein R1 is defined as fluoro or methoxy [2]. This compound serves as a synthetic intermediate or formulation component for novel agrochemical agents, leveraging the enhanced metabolic stability and altered physicochemical properties conferred by fluorine substitution.

HDAC Inhibitor Reference Compound

With a characterized HDAC inhibitory IC50 of 219 nM in HeLa nuclear extract [3], 4-fluoro-2-methoxybenzamide can function as a benchmark or reference compound for screening campaigns evaluating novel benzamide-based HDAC inhibitors. Its sub-micromolar potency provides a defined activity threshold for hit triage and structure-activity relationship (SAR) exploration.

CYP1A2 Inhibition Probe for ADME-Tox

Given its 126 nM IC50 against human CYP1A2 [4], this compound may be utilized as a characterized probe or control in cytochrome P450 inhibition assays, particularly in early-stage drug discovery programs assessing CYP-mediated drug-drug interaction potential or metabolic stability profiles.

Application
Selection Property
Validation Focus
MAO-B pathway studies in CNS research models
Reported 12-fold MAO-B selectivity over MAO-A
MAO isoform selectivity assessment; off-target MAO-A contribution review
Fluorinated agrochemical building block synthesis
Patent-disclosed substitution pattern for agrochemical compositions
Synthetic utility in palladium-catalyzed direct arylations; regioselectivity verification
HDAC inhibitor screening and SAR exploration
Characterized sub-micromolar HDAC inhibition in nuclear extract
Benchmarking against literature HDAC inhibitor potencies; hit triage context
CYP1A2 inhibition probe for ADME-Tox panels
Reported CYP1A2 IC50 with defined recombinant enzyme system
Drug-drug interaction potential assessment; metabolic stability profiling

Technical Documentation Hub

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